molecular formula C21H25F2NO2 B12416854 D4R antagonist-1

D4R antagonist-1

Cat. No.: B12416854
M. Wt: 361.4 g/mol
InChI Key: DICPGMOKBHQFRK-SFHVURJKSA-N
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Preparation Methods

The synthesis of D4R antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One of the synthetic routes involves the use of benzyloxy piperidine as a starting material, which undergoes a series of reactions to form the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

D4R antagonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .

Scientific Research Applications

D4R antagonist-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of dopamine receptor antagonists.

    Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor

Mechanism of Action

The mechanism of action of D4R antagonist-1 involves its binding to the dopamine D4 receptor, thereby inhibiting the receptor’s activity. This inhibition is initiated by the formation of a strong salt bridge with the aspartic acid residue at position 3.32 of the receptor. This interaction prevents the receptor from undergoing conformational changes necessary for its activation. Additionally, this compound is characterized by repulsive interactions with the serine residue at position 5.46, which further distinguishes it from agonists .

Comparison with Similar Compounds

D4R antagonist-1 can be compared with other dopamine receptor antagonists, such as:

    D2R antagonist-1: Selective for the dopamine D2 receptor and used in the treatment of schizophrenia.

    D3R antagonist-1: Selective for the dopamine D3 receptor and investigated for its potential in treating drug addiction.

    D5R antagonist-1: Selective for the dopamine D5 receptor and studied for its role in cognitive functions.

The uniqueness of this compound lies in its high selectivity for the dopamine D4 receptor and its potential therapeutic applications in Parkinson’s disease research .

Properties

Molecular Formula

C21H25F2NO2

Molecular Weight

361.4 g/mol

IUPAC Name

(3S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[(4-fluoro-3-methylphenyl)methoxy]piperidine

InChI

InChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1

InChI Key

DICPGMOKBHQFRK-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CO[C@H]2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F

Canonical SMILES

CC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F

Origin of Product

United States

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